molecular formula C20H20N2O4S B2826462 N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 1902989-33-6

N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2826462
CAS No.: 1902989-33-6
M. Wt: 384.45
InChI Key: DSOWZYAOGOMYEZ-UHFFFAOYSA-N
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Description

N'-(3,4-Dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide is a heterocyclic amide derivative featuring a central ethanediamide backbone substituted with a 3,4-dimethylphenyl group, a hydroxyl group, and two aromatic heterocycles (furan-2-yl and thiophen-2-yl).

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13-7-8-15(11-14(13)2)22-19(24)18(23)21-12-20(25,16-5-3-9-26-16)17-6-4-10-27-17/h3-11,25H,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOWZYAOGOMYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes may include:

    Formation of the oxalamide backbone: This can be achieved through the reaction of oxalyl chloride with appropriate amines.

    Introduction of the aromatic rings: The aromatic components, such as 3,4-dimethylphenyl and furan-2-yl, are introduced through coupling reactions, often facilitated by catalysts like palladium.

    Hydroxylation and thiophene incorporation: The hydroxyl group and thiophene ring are introduced in the final steps, often through selective functionalization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s ethanediamide backbone distinguishes it from simpler acetamide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide), which lack the dual amide functionality. However, shared features include:

  • Aromatic substituents: The 3,4-dimethylphenyl group parallels the dichlorophenyl or difluorophenyl groups in related amides, which are known to enhance steric bulk and electronic effects .
  • Heterocycles : The furan and thiophene moieties are structurally analogous to thiazole or pyridine rings in other amides, contributing to π-π stacking interactions and metal coordination .

Hydrogen-Bonding and Crystal Packing

Similar to 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which forms inversion dimers via N—H⋯N hydrogen bonds (R₂²(8) motif), the target compound’s hydroxy and amide groups likely participate in intermolecular hydrogen bonding (e.g., O—H⋯O or N—H⋯O). Such motifs are critical for stabilizing crystal structures and may influence solubility .

Coordination Chemistry

Amides are widely employed as ligands due to their ability to coordinate metals via the carbonyl oxygen or nitrogen. For example, N-(thiazol-2-yl)acetamides form complexes with transition metals like Cu(II) and Zn(II) .

Pharmacological Potential

Though direct data are absent, structural parallels to benzylpenicillin analogs (e.g., N-substituted 2-arylacetamides) suggest possible antimicrobial or enzyme-inhibitory activity. The furan and thiophene groups, common in bioactive molecules, may further modulate pharmacokinetic properties .

Data Table: Key Comparisons with Structural Analogs

Compound Name Key Substituents Hydrogen Bonding Motifs Coordination Ability Structural Uniqueness Reference
Target Compound 3,4-Dimethylphenyl, furan, thiophene, hydroxy Likely O—H⋯O/N—H⋯O Potential bidentate ligand Ethanediamide backbone
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazole R₂²(8) dimers (N—H⋯N) Monodentate (carbonyl O) Thiazole ring enhances π-stacking
N-(3,4-Difluorophenyl)acetamide derivatives 3,4-Difluorophenyl Not explicitly reported Moderate metal binding Fluorine’s electron-withdrawing effect

Q & A

Q. What are the standard synthetic routes for synthesizing N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted phenylthiourea derivatives with halogenated acetamides or furan/thiophene-containing intermediates. Key steps include:

StepReaction TypeReagents/ConditionsPurposeYield Optimization Tips
1CondensationEthanol, Hantzsch conditions (e.g., reflux, 12–24 h)Form amide bonds between phenyl and heterocyclic moietiesUse anhydrous solvents and inert atmosphere to prevent hydrolysis
2PurificationColumn chromatography (silica gel, ethyl acetate/hexane gradient)Remove unreacted starting materials and byproductsOptimize solvent polarity based on TLC monitoring
3CharacterizationNMR (¹H/¹³C), high-resolution mass spectrometry (HRMS)Confirm molecular structure and purityUse deuterated solvents (e.g., DMSO-d6) for NMR; cross-validate with HRMS

Q. Which functional groups in the compound influence its chemical reactivity, and what types of reactions are commonly observed?

The compound’s reactivity is driven by:

  • Amide groups : Participate in hydrolysis under acidic/basic conditions or nucleophilic substitution.
  • Furan and thiophene rings : Undergo electrophilic substitution (e.g., halogenation, nitration) due to aromatic π-electron systems.
  • Hydroxyethyl group : Susceptible to oxidation (e.g., with KMnO₄) or esterification.

Common reactions include:

  • Oxidation : Hydroxyethyl → ketone derivatives using Jones reagent.
  • Nucleophilic substitution : Replacement of chlorine on the dimethylphenyl group with amines or thiols.
  • Heterocyclic functionalization : Sulfonation of thiophene rings for enhanced solubility .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict electronic properties and interaction mechanisms of this compound with biological targets?

Methodological steps for computational analysis:

Geometry Optimization : Use B3LYP/6-311+G(d,p) basis set to minimize energy and determine stable conformers .

Electronic Properties : Calculate HOMO-LUMO gaps to assess redox potential and charge transfer behavior.

Docking Studies : Employ AutoDock Vina to simulate binding interactions with enzymes (e.g., cytochrome P450) or receptors. Focus on key residues (e.g., Ser, His, Asp) for hydrogen bonding with amide/heterocyclic groups.

Solvent Effects : Include polarizable continuum models (PCM) to account for aqueous or lipid environments .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?

To address discrepancies:

  • Orthogonal Assays : Validate enzyme inhibition results using both fluorescence-based and radiometric assays.
  • Structural Analogs : Compare activity of derivatives (e.g., replacing thiophene with pyridine) to identify critical functional groups.
  • Metabolic Stability Testing : Use liver microsomes to assess if observed variability stems from compound degradation .

Example Data Analysis Table:

Assay TypeObserved IC₅₀ (μM)Potential Confounding FactorMitigation Strategy
Fluorescence0.5 ± 0.1Fluorescence quenching by thiopheneSwitch to luminescence-based assay
Radiometric2.3 ± 0.4Non-specific binding to filtersPre-treat plates with BSA

Q. How can crystallographic techniques (e.g., X-ray diffraction) elucidate the compound’s stereochemistry and solid-state packing?

Crystal Growth : Use slow evaporation of saturated DCM/MeOH solutions to obtain single crystals.

Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.

Structure Refinement : Apply SHELXL for least-squares refinement; analyze hydrogen bonding networks (e.g., amide–amide interactions) and π-stacking of aromatic rings .

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